molecular formula C11H9BrN2O4 B1414026 Ethyl 3-bromo-2-cyano-5-nitrophenylacetate CAS No. 1807045-40-4

Ethyl 3-bromo-2-cyano-5-nitrophenylacetate

Cat. No.: B1414026
CAS No.: 1807045-40-4
M. Wt: 313.1 g/mol
InChI Key: LTGXPNBSPSNFCP-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-cyano-5-nitrophenylacetate is an organic compound with the molecular formula C11H8BrN2O4. It is characterized by the presence of bromine, cyano, and nitro functional groups attached to a phenyl ring, along with an ethyl ester group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-2-cyano-5-nitrophenylacetate typically involves multi-step organic reactions. One common method starts with the

Properties

IUPAC Name

ethyl 2-(3-bromo-2-cyano-5-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O4/c1-2-18-11(15)4-7-3-8(14(16)17)5-10(12)9(7)6-13/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGXPNBSPSNFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)[N+](=O)[O-])Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-bromo-2-cyano-5-nitrophenylacetate
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Ethyl 3-bromo-2-cyano-5-nitrophenylacetate
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Ethyl 3-bromo-2-cyano-5-nitrophenylacetate
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Ethyl 3-bromo-2-cyano-5-nitrophenylacetate
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Ethyl 3-bromo-2-cyano-5-nitrophenylacetate

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